

# An In-depth Technical Guide to the Physical and Chemical Characteristics of Butenedial

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Butenedial**, an unsaturated dialdehyde existing as two geometric isomers, (Z)-but-2-enedial (malealdehyde) and (E)-but-2-enedial (fumaraldehyde), is a highly reactive molecule of significant interest in various scientific fields, including atmospheric chemistry and drug development. Its conjugated system, comprising two aldehyde functional groups and a carbon-carbon double bond, imparts a unique reactivity profile, making it a potent electrophile. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **butenedial**, with a focus on its isomers. Detailed experimental protocols, quantitative data, and a visualization of its key aqueous reaction pathway are presented to serve as a valuable resource for professionals in research and development.

## **Physical and Chemical Properties**

**Butenedial** is a colorless to pale yellow liquid with a pungent odor.[1] Its high reactivity, particularly in the case of the cis-isomer (malealdehyde), makes the experimental determination of its physical properties challenging, with many reported values being predictions.[2] The presence of polar carbonyl groups suggests solubility in water and polar organic solvents.[1][2]

#### **Isomers of Butenedial**



Butenedial primarily exists as two geometric isomers:

- (Z)-but-2-enedial (Malealdehyde): The cis-isomer, known for its high reactivity.
- (E)-but-2-enedial (Fumaraldehyde): The trans-isomer.

The distinct spatial arrangement of the functional groups in these isomers leads to differences in their physical and chemical properties.

#### **Tabulated Physical and Chemical Data**

The following tables summarize the key physical and chemical properties of **butenedial** and its isomers.

Table 1: General and Computed Properties of Butenedial

| Property                       | Value         | Reference |
|--------------------------------|---------------|-----------|
| Molecular Formula              | C4H4O2        | [3]       |
| Molecular Weight               | 84.07 g/mol   | [3]       |
| IUPAC Name                     | but-2-enedial | [3]       |
| CAS Number                     | 2363-83-9     | [3]       |
| XLogP3                         | -0.6          | [3]       |
| Topological Polar Surface Area | 34.1 Ų        | [3]       |
| Hydrogen Bond Acceptor Count   | 2             | [4]       |
| Rotatable Bond Count           | 2             | [4]       |

Table 2: Physical Properties of (Z)-but-2-enedial (Malealdehyde)



| Property         | Value                               | Reference |
|------------------|-------------------------------------|-----------|
| CAS Number       | 3675-13-6                           | [2]       |
| Specific Gravity | 0.888 @ 25 °C                       | [2]       |
| Refractive Index | 1.475 @ 20 °C                       | [2]       |
| Flash Point      | 85.0 °C (185.0 °F)                  | [2]       |
| Water Solubility | 9.841e+004 mg/L @ 25 °C (estimated) | [2]       |

Table 3: Physical Properties of (E)-but-2-enedial (Fumaraldehyde)

| Property         | Value                               | Reference |
|------------------|-------------------------------------|-----------|
| CAS Number       | 3675-14-7                           | [4]       |
| Boiling Point    | 189.5 °C at 760 mmHg<br>(predicted) | [5]       |
| Density          | 1.015 g/cm³ (predicted)             | [5]       |
| Flash Point      | 66.2 °C (predicted)                 | [5]       |
| Refractive Index | 1.421 (predicted)                   | [5]       |

#### **Spectroscopic Characterization**

Spectroscopic techniques are crucial for the identification and characterization of **butenedial** and its isomers.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR spectroscopy of **butenedial** in deuterated water reveals peaks associated with the hydrated form of the molecule.[6] The chemical shifts and coupling constants of the olefinic and aldehydic protons are characteristic of the specific isomer.

## Infrared (IR) Spectroscopy



The IR spectrum of **butenedial** shows characteristic absorption bands for the C=O stretching of the aldehyde groups (typically around 1720-1740 cm<sup>-1</sup>) and the C=C stretching of the alkene (around 1600-1650 cm<sup>-1</sup>).[7] The out-of-plane C-H bending vibrations can be diagnostic for the geometric isomers.

#### **UV-Vis Spectroscopy**

Due to its conjugated  $\pi$ -system, **butenedial** absorbs in the UV region. The  $\lambda$ max for 1,3-butadiene is 217 nm, and the presence of carbonyl groups is expected to shift this absorption. [3][8] The specific  $\lambda$ max can be used to distinguish between conjugated systems of different lengths.[9]

## **Chemical Reactivity**

**Butenedial**'s reactivity is dominated by the electrophilic nature of its conjugated system. It readily undergoes reactions with nucleophiles and is also photochemically active.

#### **Aqueous Chemistry and Hydration**

In aqueous solutions, **butenedial** is strongly hydrated.[10] It can react reversibly with water and irreversibly with hydroxide ions.[10] The kinetics of hydration are an important aspect of its environmental fate.

#### **Reactions with Nitrogen Nucleophiles**

**Butenedial** reacts with ammonia and other nitrogen-containing compounds to form nitrogen-containing rings and accretion products, which contribute to the formation of atmospheric brown carbon.[10] This reaction is pH-dependent and is a significant area of research in atmospheric chemistry.[11]

#### **Photochemistry**

Under atmospheric conditions, the photolysis of **butenedial** is a major degradation pathway. [12] It can undergo photoisomerization and subsequent reactions to form products such as furanones and maleic anhydride.[13][14]

## **Experimental Protocols**



### Synthesis of Butenedial

Principle: **Butenedial** can be synthesized from the hydrolysis of 2,5-dimethoxy-2,5-dihydrofuran in the presence of an acid catalyst.

#### Materials:

- 2,5-dimethoxy-2,5-dihydrofuran
- Glacial acetic acid
- Deuterated water (for NMR analysis)
- Internal standard (e.g., diethylmalonic acid)

#### Procedure:

- Prepare a mixture of 2,5-dimethoxy-2,5-dihydrofuran and glacial acetic acid.[6]
- Allow the reaction to proceed at room temperature. The progress can be monitored by techniques such as NMR spectroscopy.
- Upon completion, the product can be purified, for example, by rotary evaporation.
- Characterize the synthesized **butenedial** using spectroscopic methods (NMR, IR, etc.).

#### **Analysis of Butenedial Reaction with Ammonia**

Principle: The reaction of **butenedial** with an ammonium salt in an aqueous solution can be monitored over time using NMR spectroscopy to identify and quantify the reactants and products.

#### Materials:

- Synthesized butenedial solution
- Ammonium sulfate
- Deuterated water



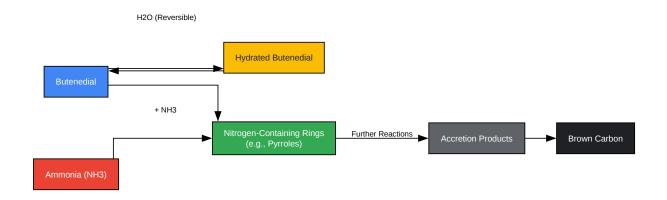
NMR spectrometer

#### Procedure:

- Prepare a solution of butenedial in deuterated water.
- Add a known concentration of ammonium sulfate to initiate the reaction.
- Acquire NMR spectra at regular time intervals to monitor the disappearance of butenedial signals and the appearance of new signals corresponding to reaction products.
- Analyze the spectra to determine reaction kinetics and identify the major products formed.

# **Signaling Pathways and Logical Relationships**

The reaction of **butenedial** with ammonia in aqueous solutions is a complex process involving multiple steps and leading to the formation of various products, including light-absorbing brown carbon. The following diagram illustrates a proposed pathway for this reaction.



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Caption: Proposed reaction pathway of **butenedial** with ammonia in an aqueous solution.

#### Conclusion



**Butenedial** is a molecule with rich and complex chemistry. Its physical and chemical characteristics, particularly its high reactivity and the distinct properties of its isomers, make it a subject of ongoing scientific investigation. This guide has provided a consolidated overview of its core properties, spectroscopic signatures, and key reactions. The detailed experimental protocols and the visualized reaction pathway offer a practical resource for researchers and professionals working with this important compound. Further research into the experimental determination of its physical constants and the elucidation of its various reaction mechanisms will continue to enhance our understanding of **butenedial**'s role in both natural and synthetic systems.

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